Cas no 15112-52-4 (2-(ethyl carboxy)-3-methylbutanoic acid)

2-(ethyl carboxy)-3-methylbutanoic acid structure
15112-52-4 structure
Product Name:2-(ethyl carboxy)-3-methylbutanoic acid
Numero CAS:15112-52-4
MF:C8H14O4
MW:174.194363117218
CID:215791
PubChem ID:291973
Update Time:2025-10-28

2-(ethyl carboxy)-3-methylbutanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Propanedioic acid,2-(1-methylethyl)-, 1-ethyl ester
    • 2-ethoxycarbonyl-3-methylbutanoic acid
    • 1-methylethyl-propanedioic acid monoethyl ester
    • 2-(ethoxycarbonyl)-3-methylbutanoic acid
    • 2(R,S)-isopropylmalonic acid ethyl ester
    • 2-isopropyl-malonic acid monoethyl ester
    • AC1L6H07
    • AC1Q5ROU
    • AG-K-84545
    • AR-1C9221
    • CTK4C6896
    • Ethyl hydrogen 2-isopropylpropanedioate
    • isopropyl-malonic acid monoethyl ester
    • Isopropyl-malonsaeure-monoaethylester
    • monoethyl ester of isopropylmalonic acid
    • NSC157563
    • 2-(ethyl carboxy)-3-methylbutanoic acid
    • 15112-52-4
    • DTXSID30303258
    • HIAMVOUYSXARIQ-UHFFFAOYSA-N
    • NSC-157563
    • EN300-140825
    • SCHEMBL1562034
    • Inchi: 1S/C8H14O4/c1-4-12-8(11)6(5(2)3)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)
    • Chiave InChI: HIAMVOUYSXARIQ-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C(C(=O)O)C(C)C)=O

Proprietà calcolate

  • Massa esatta: 174.08922
  • Massa monoisotopica: 174.08920892g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 5
  • Complessità: 174
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 63.6Ų

Proprietà sperimentali

  • PSA: 63.6

2-(ethyl carboxy)-3-methylbutanoic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-140825-0.05g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
0.05g
$101.0 2023-02-15
Enamine
EN300-140825-0.1g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
0.1g
$152.0 2023-02-15
Enamine
EN300-140825-0.25g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
0.25g
$216.0 2023-02-15
Enamine
EN300-140825-0.5g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
0.5g
$407.0 2023-02-15
Enamine
EN300-140825-1.0g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
1g
$0.0 2023-06-07
Enamine
EN300-140825-2.5g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
2.5g
$1034.0 2023-02-15
Enamine
EN300-140825-5.0g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
5.0g
$1530.0 2023-02-15
Enamine
EN300-140825-10.0g
2-(ethyl carboxy)-3-methylbutanoic acid
15112-52-4 95%
10.0g
$2269.0 2023-02-15
1PlusChem
1P001NKS-50mg
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester
15112-52-4 95%
50mg
$176.00 2025-02-19
1PlusChem
1P001NKS-100mg
Propanedioic acid, 2-(1-methylethyl)-, 1-ethyl ester
15112-52-4 95%
100mg
$237.00 2025-02-19
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